molecular formula C18H22N4O3S B12498843 N-(4-{[4-(pyridin-2-ylmethyl)piperazin-1-yl]sulfonyl}phenyl)acetamide

N-(4-{[4-(pyridin-2-ylmethyl)piperazin-1-yl]sulfonyl}phenyl)acetamide

Cat. No.: B12498843
M. Wt: 374.5 g/mol
InChI Key: BQLSNRSRVOEUMM-UHFFFAOYSA-N
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Description

N-{4-[4-(PYRIDIN-2-YLMETHYL)PIPERAZIN-1-YLSULFONYL]PHENYL}ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring, a pyridine moiety, and a sulfonamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[4-(PYRIDIN-2-YLMETHYL)PIPERAZIN-1-YLSULFONYL]PHENYL}ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-(pyridin-2-ylmethyl)piperazine with 4-chlorobenzenesulfonyl chloride under basic conditions to form the sulfonamide intermediate. This intermediate is then reacted with acetic anhydride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-{4-[4-(PYRIDIN-2-YLMETHYL)PIPERAZIN-1-YLSULFONYL]PHENYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyridine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary amines.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

N-{4-[4-(PYRIDIN-2-YLMETHYL)PIPERAZIN-1-YLSULFONYL]PHENYL}ACETAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{4-[4-(PYRIDIN-2-YLMETHYL)PIPERAZIN-1-YLSULFONYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt cellular processes, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide
  • N-(Pyridin-2-ylmethyl)acetamide hydrochloride

Uniqueness

N-{4-[4-(PYRIDIN-2-YLMETHYL)PIPERAZIN-1-YLSULFONYL]PHENYL}ACETAMIDE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to form stable complexes with enzymes and receptors makes it a valuable tool in both research and therapeutic contexts .

Properties

Molecular Formula

C18H22N4O3S

Molecular Weight

374.5 g/mol

IUPAC Name

N-[4-[4-(pyridin-2-ylmethyl)piperazin-1-yl]sulfonylphenyl]acetamide

InChI

InChI=1S/C18H22N4O3S/c1-15(23)20-16-5-7-18(8-6-16)26(24,25)22-12-10-21(11-13-22)14-17-4-2-3-9-19-17/h2-9H,10-14H2,1H3,(H,20,23)

InChI Key

BQLSNRSRVOEUMM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=N3

Origin of Product

United States

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